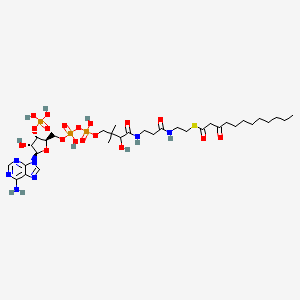
Napoo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Napoo is a hypothetical compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Napoo involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the combination of primary reactants, which are typically organic compounds containing functional groups such as hydroxyl, carboxyl, or amino groups.
Catalysts and Solvents: Catalysts such as palladium or platinum are often used to facilitate the reaction, along with solvents like ethanol or methylene chloride to dissolve the reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, usually at elevated temperatures (around 100-150°C) and moderate pressures.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of reactants are fed into the reactor.
Automated Control: Automated systems control the reaction conditions to ensure consistency and efficiency.
Separation and Purification: Advanced separation techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Napoo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, room temperature.
Substitution: Halogens, alkylating agents; conditionspresence of a catalyst, moderate temperature.
Major Products
Wissenschaftliche Forschungsanwendungen
Napoo has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its unique mechanism of action.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Napoo involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cellular signaling, leading to various biological effects.
Eigenschaften
CAS-Nummer |
76314-99-3 |
|---|---|
Molekularformel |
C28H58Cl2N4O4 |
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
ethyl (2S)-5-amino-2-[[(2S)-5-amino-2-(hexadecanoylamino)pentanoyl]amino]pentanoate;dihydrochloride |
InChI |
InChI=1S/C28H56N4O4.2ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-26(33)31-24(19-17-22-29)27(34)32-25(20-18-23-30)28(35)36-4-2;;/h24-25H,3-23,29-30H2,1-2H3,(H,31,33)(H,32,34);2*1H/t24-,25-;;/m0../s1 |
InChI-Schlüssel |
XWQVPLRFEWUMQM-LXTBHBSOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)OCC.Cl.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)OCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


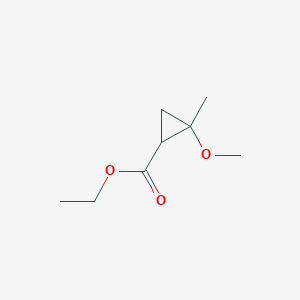
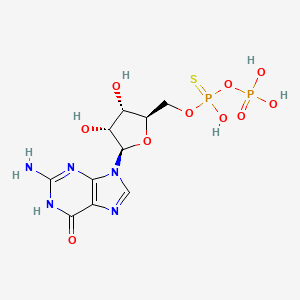

![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
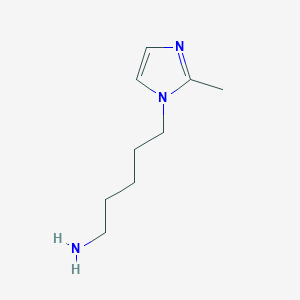
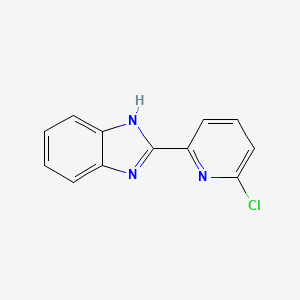
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)


![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)


